tert-Butyl (3-hydroxybutyl)carbamate

Descripción general

Descripción

tert-Butyl (3-hydroxybutyl)carbamate: is a chemical compound with the molecular formula C9H19NO3 . It is a carbamate derivative, often used in organic synthesis and as a protecting group for amines. The compound is known for its stability and versatility in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl (3-hydroxybutyl)carbamate can be synthesized through the reaction of 4-aminobutan-2-ol with di-tert-butyl dicarbonate in the presence of a solvent like dichloromethane . The reaction typically proceeds under mild conditions, making it an efficient method for producing the compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl (3-hydroxybutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like or can be used.

Reduction: Reagents like or are commonly employed.

Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Aplicaciones Científicas De Investigación

tert-Butyl (3-hydroxybutyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-hydroxybutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis. The compound interacts with molecular targets through the formation of stable carbamate linkages, which can be cleaved under specific conditions to release the protected amine .

Comparación Con Compuestos Similares

- tert-Butyl carbamate

- tert-Butyl carbazate

- tert-Butyl N-methylcarbamate

- Benzyl carbamate

- Methyl carbamate

Comparison: tert-Butyl (3-hydroxybutyl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical reactions. Compared to other carbamates, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Actividad Biológica

Tert-butyl (3-hydroxybutyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments.

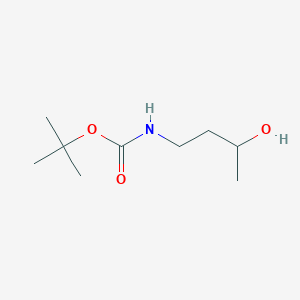

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a tert-butyl group attached to a carbamate functional group, which is known for its ability to modulate biological activity through interactions with various biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of carbamate derivatives, including this compound. One study indicated that related compounds can inhibit amyloid beta aggregation, which is a significant factor in Alzheimer's disease pathology. Specifically, compounds similar to this compound demonstrated the ability to reduce oxidative stress and inflammation in astrocyte cultures exposed to amyloid beta peptides .

Table 1: Summary of Neuroprotective Studies

| Compound | Mechanism of Action | Effect on Amyloid Beta Aggregation | Reference |

|---|---|---|---|

| M4 | β-secretase inhibitor | 85% inhibition at 100 µM | |

| This compound | Potentially similar mechanisms | Not yet quantified | N/A |

Case Studies

While direct case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

- Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that compounds with similar structures could mitigate neuronal death due to amyloid beta exposure by reducing pro-inflammatory cytokines like TNF-α and IL-6 . This suggests that this compound may offer protective effects in neurodegenerative conditions.

- Antitubercular Efficacy : Research into related carbamates indicates promising results against tuberculosis. The structural characteristics of these compounds are critical for their bioactivity, hinting at the need for further exploration of this compound's antimicrobial properties .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. In particular, studies should focus on:

- In Vivo Studies : Conducting comprehensive animal model studies to assess the efficacy and safety profile of this compound.

- Mechanistic Studies : Investigating the molecular pathways involved in its neuroprotective and antimicrobial activities.

- Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity to optimize therapeutic potential.

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKPWMYURAXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.